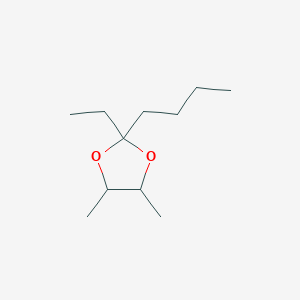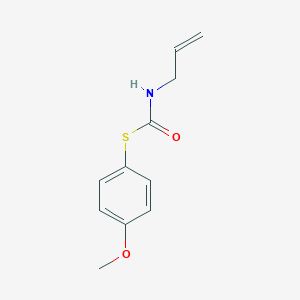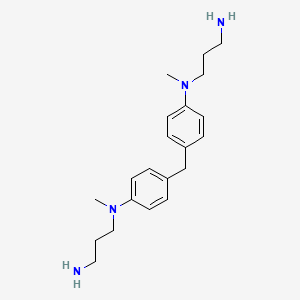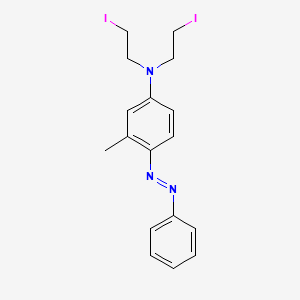
2H-1,2-Benzoxasilin, 2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2-Benzoxasilin, 2,2-diphenyl- is a heterocyclic compound that contains both silicon and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-diphenyl- typically involves the reaction of diphenylsilane with ortho-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the benzoxasilin ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-diphenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The benzoxasilin ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted benzoxasilin derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2H-1,2-Benzoxasilin, 2,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-diphenyl- involves its interaction with specific molecular targets. The silicon-oxygen bond in the benzoxasilin ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but without silicon.
Benzothiazole: Contains sulfur instead of silicon and oxygen, with different chemical properties.
Benzimidazole: Contains nitrogen instead of silicon, with applications in medicinal chemistry.
Uniqueness
2H-1,2-Benzoxasilin, 2,2-diphenyl- is unique due to the presence of silicon in its structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.
Eigenschaften
CAS-Nummer |
63503-13-9 |
|---|---|
Molekularformel |
C20H16OSi |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2,2-diphenyl-1,2-benzoxasiline |
InChI |
InChI=1S/C20H16OSi/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21-22/h1-16H |
InChI-Schlüssel |
PMCHYQBCKYTKGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si]2(C=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)


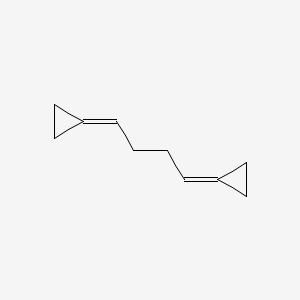
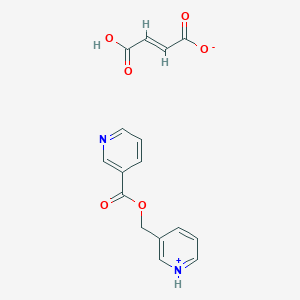
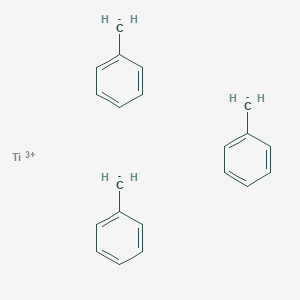
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)


